1-Chlorocyclobutene

Physical Organic Chemistry Pericyclic Reactions Thermal Stability

1-Chlorocyclobutene is a four-membered cyclic alkene bearing a single chlorine substituent at the vinylic position (C4H5Cl, MW 88.54 g·mol⁻¹). The strained cyclobutene ring, combined with the electron-withdrawing chloro substituent, imparts distinctive thermal reactivity, vibrational dynamics, and ring-puckering behavior that differentiate it from its fluoro-, bromo-, and positional isomers.

Molecular Formula C4H5Cl
Molecular Weight 88.53 g/mol
CAS No. 1473-54-7
Cat. No. B15490793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chlorocyclobutene
CAS1473-54-7
Molecular FormulaC4H5Cl
Molecular Weight88.53 g/mol
Structural Identifiers
SMILESC1CC(=C1)Cl
InChIInChI=1S/C4H5Cl/c5-4-2-1-3-4/h2H,1,3H2
InChIKeyKFDYVJZZXORXMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Chlorocyclobutene (CAS 1473-54-7) – Scientific Selection Guide for Halogenated Cyclobutene Procurement


1-Chlorocyclobutene is a four-membered cyclic alkene bearing a single chlorine substituent at the vinylic position (C4H5Cl, MW 88.54 g·mol⁻¹) [1]. The strained cyclobutene ring, combined with the electron-withdrawing chloro substituent, imparts distinctive thermal reactivity, vibrational dynamics, and ring-puckering behavior that differentiate it from its fluoro-, bromo-, and positional isomers [2]. Its quantitative thermal isomerization to 2-chlorobuta-1,3-diene proceeds via a homogeneous first-order electrocyclic ring-opening, making it a well-characterized model system for studying torquoselectivity and substituent effects in pericyclic reactions [3].

1-Chlorocyclobutene vs. In-Class Analogs – Why Halogen Identity and Position Dictate Measurable Performance Differences


Halogenated cyclobutenes cannot be treated as interchangeable building blocks. The identity of the halogen (Cl vs. Br vs. F) governs the Arrhenius parameters for thermal ring-opening, with the pre-exponential factor for 1-bromocyclobutene exceeding that of the chloro analog by a factor of ~1.9, leading to measurably faster isomerization [1]. Simultaneously, the ring-puckering frequency—a direct probe of ring strain and conformational dynamics—shifts systematically with halogen mass and substitution position: 1-chlorocyclobutene exhibits a puckering mode at 211 cm⁻¹, substantially lower than 1-fluorocyclobutene (264 cm⁻¹) and the 3-chloro isomer (196 cm⁻¹) [2]. These quantifiable differences in both kinetic stability and ground-state structure mean that substituting one halogenated cyclobutene for another will alter reaction time scales, stereochemical outcomes, and spectroscopic signatures in any application context.

1-Chlorocyclobutene (CAS 1473-54-7) – Quantitative Evidence of Differentiation from Closest Analogs


Thermal Ring-Opening Kinetics: 1-Chlorocyclobutene vs. 1-Bromocyclobutene – Arrhenius Parameters from Direct Isomerization Studies

In a direct head-to-head experimental study, the thermal isomerization of 1-chlorocyclobutene and 1-bromocyclobutene to their respective 2-halobuta-1,3-dienes was measured under identical conditions [1]. The 1-chloro compound yields the Arrhenius equation log(k₁/s⁻¹) = 13.26 ± 0.03 − (140,750 ± 270 J·mol⁻¹) / (2.303 RT), while the 1-bromo analog gives log(k₂/s⁻¹) = 13.53 ± 0.06 − (141,270 ± 510 J·mol⁻¹) / (2.303 RT). At 446.6 K, the derived rate constants are k₁ ≈ 6.3 × 10⁻⁴ s⁻¹ and k₂ ≈ 1.0 × 10⁻³ s⁻¹, meaning the bromo derivative isomerizes approximately 1.6-fold faster despite nearly identical activation energies, owing entirely to its higher pre-exponential factor (3.39 × 10¹³ s⁻¹ vs. 1.82 × 10¹³ s⁻¹) [2].

Physical Organic Chemistry Pericyclic Reactions Thermal Stability

Ring-Puckering Vibrational Frequency: 1-Chlorocyclobutene Compared to 1-Fluorocyclobutene and the 3-Chloro Positional Isomer

Complete gas-phase IR and liquid-phase Raman assignments for 1-chlorocyclobutene and 1-fluorocyclobutene were reported in a single comparative study [1]. The ring-puckering fundamental—directly sensitive to ring strain and the mass/electronic character of the substituent—was assigned at 211 cm⁻¹ (a″ symmetry) for 1-chlorocyclobutene, compared with 264 cm⁻¹ for 1-fluorocyclobutene [1]. A separate investigation of the 3-chlorocyclobutene positional isomer reported a lower puckering frequency of 196 cm⁻¹ [2]. The progressive decrease in frequency (F > Cl(1-position) > Cl(3-position)) reflects both the heavier chlorine mass anchoring the ring and the positional dependence of electronic perturbations on the cyclobutene framework.

Vibrational Spectroscopy Ring Strain Conformational Analysis

Electrocyclic Ring-Opening Activation Energy: Ab Initio Comparison of 1-Chlorocyclobutene with Parent Cyclobutene and 1-Substituted Analogs

A comprehensive theoretical study using 3-21G and higher-level calculations systematically mapped the activation energies for conrotatory ring-opening of 1-substituted cyclobutenes [1]. For 1-chlorocyclobutene, the computed activation energy (Ea, 3-21G) was 42.5 kcal·mol⁻¹, representing an increase of only +0.9 kcal·mol⁻¹ relative to unsubstituted cyclobutene (ΔEa = +0.9 kcal·mol⁻¹). This value is identical to that computed for 1-fluorocyclobutene (ΔEa = +0.9 kcal·mol⁻¹) but significantly smaller than the perturbation caused by strong π-donors such as amino (+1.0 kcal·mol⁻¹), hydroxy (+1.9 kcal·mol⁻¹), and alkoxide (+6.9 kcal·mol⁻¹) [1]. The minimal effect of chlorine substitution at the 1-position is consistent with its weak resonance donor/acceptor character (Taft σR⁰ = −0.23).

Computational Chemistry Pericyclic Reactions Substituent Effects

Torquoselectivity Classification: 1-Chlorocyclobutene Exhibits Competitive Inward/Outward Rotation, Distinct from Non-Competitive Substituted Cyclobutenes

A quantum-chemical investigation employing QTAIM and stress tensor analysis classified the thermal ring-opening of 1-chlorocyclobut-1-ene (Reaction 1) as a competitive process between transition-state outward conrotatory (TSOC) and transition-state inward conrotatory (TSIC) pathways, in sharp contrast to Reactions 2–4 (3-chloro-4-methyl, 3-methoxy-4-methyl, and 3-chloro-4-methoxy derivatives), which were all non-competitive and showed a single preferred torquoselectivity direction [1]. The competitive behavior is attributed to the absence of a C3 substituent that would bias the stereochemical outcome; the 1-chloro substituent alone does not provide a strong enough electronic bias to enforce a single pathway, resulting in near-degeneracy of TSOC and TSIC activation barriers.

Stereochemistry QTAIM Reaction Mechanism

Synthetic Accessibility from Inexpensive Precursors: 1-Chlorocyclobutene via Cyclopropanecarbaldehyde Route

1-Chlorocyclobutene has been prepared from cyclopropanecarbaldehyde—a commercially available, low-cost precursor—via a sequence involving Wittig reaction and ring-expansion chemistry [1]. This contrasts with 1-bromocyclobutene, which typically requires dehydrobromination of 1,2-dibromocyclobutane under conditions where unwanted thermal ring-opening to 2-bromo-1,3-butadiene competes during gas-chromatographic purification [2]. The inherent thermal lability of the bromo analog (as quantified in Evidence Item 1) further complicates its handling during synthesis and storage.

Synthetic Methodology Precursor Economy Cyclobutene Synthesis

1-Chlorocyclobutene (CAS 1473-54-7) – Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Model Substrate for Pericyclic Reaction Mechanism Studies

The competitive torquoselectivity of 1-chlorocyclobutene—where neither the inward nor outward conrotatory pathway is strongly favored—makes it an ideal substrate for fundamental investigations of electrocyclic ring-opening stereochemistry using QTAIM and stress tensor methodologies [5]. Its well-characterized Arrhenius parameters (log A = 13.26 ± 0.03, Ea = 140.75 kJ·mol⁻¹) enable precise kinetic modeling across a wide temperature range (423–473 K) [4].

Precursor for 2-Chlorobuta-1,3-diene Generation in Diels-Alder Chemistry

The quantitative, homogeneous first-order thermal isomerization of 1-chlorocyclobutene to 2-chlorobuta-1,3-diene provides a clean, tuneable source of this reactive diene for [4+2] cycloaddition applications [5]. The ~1.6-fold slower isomerization rate relative to the bromo analog (at 446.6 K) offers finer thermal control, reducing premature diene loss during reaction setup [4].

Spectroscopic Reference Standard for Halogenated Cyclobutene Analytics

The complete vibrational assignment of 1-chlorocyclobutene (15 a′ fundamentals from 3090 to 299 cm⁻¹; 9 a″ fundamentals from 2980 to 211 cm⁻¹) provides a validated spectroscopic fingerprint for analytical method development, quality control, and computational benchmarking [5]. The distinct ring-puckering mode at 211 cm⁻¹ enables unambiguous discrimination from the 3-chloro isomer (196 cm⁻¹) and the fluoro analog (264 cm⁻¹) [4].

Chlorocyclobutene Building Block for Pharmaceutical Intermediate Synthesis

The synthetic accessibility of 1-chlorocyclobutene from inexpensive cyclopropanecarbaldehyde, combined with the versatile reactivity of its vinyl chloride moiety toward Grignard reagents and cross-coupling, positions it as a strategic building block for constructing cyclobutane-containing pharmaceutical intermediates, where the chlorine atom can serve as both a synthetic handle and a metabolically relevant substituent [5].

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